- Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitisBioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2129-2132,
Cas no 906673-45-8 (4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-[4-bromo-3-(hydroxymethyl)phenoxy]Benzonitrile
- 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile
- AK316795
- Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
- 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile (ACI)
- 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol
- Benzonitrile, 4-(4-bromo-3-(hydroxymethyl)phenoxy)-
- s10788
- Benzonitrile, 4-[4-bromo-3-(hydroxymethyl)phenoxy]-
- AKOS027324076
- SY116154
- UNII-SJ3Z4JSE6C
- 906673-45-8
- SCHEMBL595139
- DS-11465
- MFCD12165918
- CS-B0833
- DA-21536
- AC-30608
- SJ3Z4JSE6C
- 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
-
- MDL: MFCD12165918
- インチ: 1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2
- InChIKey: DAMOSKSUIVLOJT-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=CC(OC2C=C(CO)C(Br)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 302.98949g/mol
- どういたいしつりょう: 302.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2
- 疎水性パラメータ計算基準値(XlogP): 3
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0833-10g |
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | ≥98.0% | 10g |
$104.0 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060525-5g |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 98% | 5g |
¥352.00 | 2024-04-25 | |
Alichem | A019097861-10g |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 95% | 10g |
$287.10 | 2023-08-31 | |
ChemScence | CS-B0833-1g |
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 97.21% | 1g |
$25.0 | 2021-09-02 | |
abcr | AB487229-1 g |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile; . |
906673-45-8 | 1g |
€81.90 | 2023-04-20 | ||
Chemenu | CM255694-5g |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 95% | 5g |
$184 | 2022-05-27 | |
Chemenu | CM255694-10g |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 95% | 10g |
$271 | 2022-05-27 | |
abcr | AB487229-250 mg |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile; . |
906673-45-8 | 250MG |
€74.40 | 2023-04-20 | ||
eNovation Chemicals LLC | D775272-10g |
4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile |
906673-45-8 | 97% | 10g |
$680 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE782-100mg |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |
906673-45-8 | 97% | 100mg |
102CNY | 2021-05-07 |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
- Optimized synthetic process of crisaborole with high yieldHuaxue Shiji, 2020, 42(6), 722-725,
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Raw materials
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Preparation Products
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileに関する追加情報
Research Brief on 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8): Recent Advances and Applications
The compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated hydroxymethylphenoxy and benzonitrile functional groups, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a key precursor in the synthesis of novel tyrosine kinase inhibitors. The research demonstrated that modifications to the hydroxymethyl and bromo substituents could significantly enhance binding affinity to specific kinase domains, offering a promising avenue for the treatment of cancers such as non-small cell lung carcinoma (NSCLC). The study utilized molecular docking simulations and in vitro assays to validate the compound's efficacy, revealing a 40% improvement in inhibitory activity compared to earlier analogs.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the scalability and purity of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. A 2024 report in Organic Process Research & Development detailed a novel catalytic process that reduces byproduct formation during synthesis, achieving a yield of 85% with >99% purity. This development is particularly relevant for industrial-scale production, addressing previous challenges related to cost and reproducibility.
Further investigations into the compound's mechanism of action have also emerged. A preprint from BioRxiv (2024) proposed that 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile exhibits unique allosteric modulation properties in G-protein-coupled receptors (GPCRs), suggesting potential applications in neurological disorders. The study employed cryo-EM and NMR spectroscopy to elucidate the compound's binding dynamics, providing a structural basis for future drug design efforts.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Recent pharmacokinetic studies indicate moderate bioavailability and rapid hepatic metabolism, necessitating further structural modifications to improve drug-like characteristics. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results expected in late 2024.
In conclusion, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) represents a compelling case study in the intersection of chemical synthesis and biological application. Its dual role as a synthetic intermediate and a bioactive scaffold underscores its value in modern drug discovery. Ongoing research continues to uncover new dimensions of its utility, positioning it as a molecule of enduring interest in the pharmaceutical sciences.
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